molecular formula C11H13ClF3NO B1431708 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1394688-94-8

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride

Cat. No.: B1431708
CAS No.: 1394688-94-8
M. Wt: 267.67 g/mol
InChI Key: QROFQKCKJKRRIG-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 1,3-dibromopropane and ammonia.

    Coupling Reaction: The trifluoromethoxyphenyl intermediate is then coupled with the azetidine ring via a methylene bridge, often using a Grignard reagent or a similar organometallic compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or phenyl derivatives.

Scientific Research Applications

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with unique properties, such as increased stability and reactivity due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-{[4-(Methoxy)phenyl]methyl}azetidine hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFQKCKJKRRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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